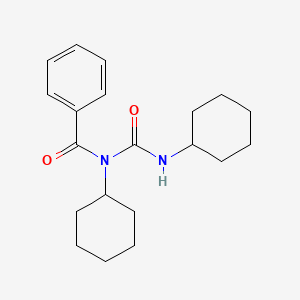
N-Benzoyl-N,N'-dicyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N,N’-dicyclohexylurea is an organic compound that is commonly used in organic synthesis. It is a derivative of urea and is known for its role in various chemical reactions, particularly in the formation of esters and amides. This compound is often utilized as a reagent in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-N,N’-dicyclohexylurea is typically synthesized through the condensation reaction of benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction proceeds under mild conditions and results in the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the synthesis of N-Benzoyl-N,N’-dicyclohexylurea follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and catalysts helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N,N’-dicyclohexylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving N-Benzoyl-N,N’-dicyclohexylurea include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of urea derivatives with different functional groups.
Scientific Research Applications
N-Benzoyl-N,N’-dicyclohexylurea has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzoyl-N,N’-dicyclohexylurea involves its ability to act as a dehydrating agent in chemical reactions. It facilitates the formation of esters and amides by promoting the removal of water molecules from the reactants. The compound’s molecular structure allows it to interact with various substrates, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylurea: A closely related compound that is also used as a reagent in organic synthesis.
N-Benzoyl-N,N’-dicyclohexyl-N-3,5-dinitrobenzoylurea: Another derivative with similar properties but different functional groups.
Uniqueness
N-Benzoyl-N,N’-dicyclohexylurea is unique due to its specific benzoyl group, which imparts distinct reactivity and stability compared to other urea derivatives. Its ability to act as a dehydrating agent in esterification and amidation reactions makes it particularly valuable in organic synthesis.
Properties
CAS No. |
3080-42-0 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H28N2O2/c23-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,21,24) |
InChI Key |
OXHQJTMLYJFMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















